First-in-Class In Vivo Efficacy in Seizure Model vs. Lack of Comparable Data for Oncology-Focused GLUT1 Inhibitors
Glut1-IN-3 (compound 4b) is the first compound in its class to demonstrate direct seizure suppression in a validated in vivo model. It proved effective in suppressing the occurrence of uncontrolled seizures in the maximal electroshock (MES) model [1]. This is a clear differentiator, as other potent GLUT1 inhibitors like BAY-876 (GLUT1 IC50 = 2 nM) and STF-31 (GLUT1 IC50 = 1 µM) have no published evidence of efficacy in this or any other seizure model . Their primary evidence base remains confined to cancer cell viability and tumor xenograft studies.
| Evidence Dimension | In Vivo Seizure Suppression (MES Model) |
|---|---|
| Target Compound Data | Effectively suppresses uncontrolled seizures |
| Comparator Or Baseline | BAY-876, STF-31, WZB117 |
| Quantified Difference | N/A (Qualitative efficacy vs. no reported data) |
| Conditions | In vivo maximal electroshock (MES) model in rodents |
Why This Matters
This evidence is crucial for researchers studying GLUT1-DS or epilepsy, as it demonstrates a unique, therapeutically relevant activity absent in other commercially available GLUT1 inhibitors.
- [1] Angeli A, Ferraroni M, Granchi C, et al. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome. J Med Chem. 2023;66(14):10010-10026. doi:10.1021/acs.jmedchem.3c00938 View Source
